Product packaging for 2-Carene epoxide(Cat. No.:)

2-Carene epoxide

Cat. No.: B8653025
M. Wt: 152.23 g/mol
InChI Key: GGOZBGQCWVKOSB-UHFFFAOYSA-N
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Description

Classical Epoxidation Routes to 2-Carene (B1609329) Epoxide

Traditional methods for the epoxidation of 2-carene rely on the use of stoichiometric amounts of oxidizing agents, primarily peracids and dioxiranes. These reagents are known for their ability to deliver an oxygen atom to the double bond of the alkene.

The reaction of 2-carene with peracids, such as perbenzoic acid and peracetic acid, is a well-established method for the synthesis of 2-carene epoxide. google.comrsc.org meta-Chloroperoxybenzoic acid (m-CPBA) is also a commonly employed reagent for this transformation. google.comresearchgate.net The mechanism involves the electrophilic attack of the peracid on the double bond of 2-carene. Theoretical studies on the epoxidation of carene with performic acid have shown a preference for the formation of the trans-epoxide. rsc.org These reactions are often straightforward to perform but generate stoichiometric amounts of carboxylic acid byproducts.

Dioxiranes, particularly dimethyldioxirane (B1199080) (DMDO), are highly reactive, three-membered cyclic peroxides used for the epoxidation of alkenes under neutral conditions. researchgate.netuoi.grwikipedia.org The reaction proceeds through a concerted oxygen transfer mechanism via a spiro transition state. wikipedia.orgacs.org The epoxidation of 2-carene with DMDO has been shown to yield the corresponding epoxide, with the stereochemical outcome influenced by the approach of the dioxirane (B86890) to the double bond. uoi.gr It is proposed that the dimethyldioxirane attacks the double bond anti to the gem-dimethyl group, which is syn to the cyclopropyl (B3062369) protons. uoi.gr DMDO is typically generated in situ from a ketone, such as acetone, and potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.orgmdpi.com

Catalytic Epoxidation Strategies for this compound

To address the limitations of stoichiometric methods, significant research has focused on developing catalytic systems for the epoxidation of 2-carene. These approaches utilize a catalyst to activate a more environmentally benign terminal oxidant, such as hydrogen peroxide.

A variety of transition metals have been shown to catalyze the epoxidation of terpenes, including 2-carene, using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.netrsc.org These systems offer a greener alternative to peracid-based methods, as the primary byproduct is water. rsc.org

One notable example is the use of methyltrioxorhenium (CH₃ReO₃) as a catalyst in the presence of pyridine (B92270) and hydrogen peroxide. google.comgoogle.com Manganese-based catalysts, such as manganese sulfate (B86663) in combination with salicylic (B10762653) acid and sodium bicarbonate, have also been employed for the epoxidation of carenes with aqueous H₂O₂. mdpi.com Iron-based heterogeneous catalysts have been utilized with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net

Table 1: Selected Transition Metal-Catalyzed Epoxidation of Carenes

Catalyst System Oxidant Substrate Yield (%) Reference
CH₃ReO₃, Pyridine H₂O₂ (+)-2-Carene - google.comgoogle.com
MnSO₄, Salicylic Acid, NaHCO₃ H₂O₂ (36%) 3-Carene (B45970) 47 mdpi.com

Note: Data for specific yield of this compound was not always available; related carene epoxidation data is included for context.

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have emerged as highly efficient and robust catalysts for a variety of oxidation reactions, including alkene epoxidation. frontiersin.orgfrontiersin.org Tungsten-based POMs, in particular, have been successfully used for the epoxidation of terpenes like 3-carene with aqueous hydrogen peroxide, often under solvent-free conditions. researchgate.netrsc.orgrsc.org The Venturello complex, a tetranuclear phosphotungstate [PO₄{WO(O₂)₂}₄]³⁻, is a well-known homogeneous catalyst for H₂O₂-based epoxidations. frontiersin.orgfrontiersin.org

Hybrid materials, where POMs are incorporated into supports like Metal-Organic Frameworks (MOFs) or carbon nanotubes, have been developed to create recyclable, heterogeneous catalysts. frontiersin.orgacs.orgrsc.org These systems combine the high activity of POMs with the ease of separation and reuse of a solid catalyst. For instance, a phosphotungstate-based MOF (PW-MOF) has been shown to effectively catalyze the epoxidation of various alkenes with H₂O₂. rsc.org Similarly, a tungsten-based polyoxometalate catalyst has been used for the solvent-free epoxidation of 3-carene, which can be recycled multiple times. rsc.orgrsc.org

Table 2: Polyoxometalate-Catalyzed Epoxidation of Carenes

Catalyst Oxidant Substrate Yield (%) Conditions Reference
Tungsten-based POM H₂O₂ 3-Carene 76 Solvent-free, scaled-up rsc.org
[C₁₂]₃[PW₁₂O₄₀] H₂O₂ 3-Carene - Eco-friendly solvents rsc.org

In many epoxidation reactions of carenes, the oxidant approaches from the face opposite to the sterically demanding gem-dimethyl group. uoi.grrsc.org For example, the epoxidation of 3-carene with a tungsten-based polyoxometalate catalyst yields a single diastereomer, a result of the alkene bond being epoxidized from its least-hindered face. rsc.org Similarly, computational studies on the peracid epoxidation of carene indicate a lower energy transition state for the trans epoxidation. rsc.org

The choice of oxidant and catalyst system can influence the diastereomeric ratio of the resulting epoxide. While some methods provide high diastereoselectivity, others may result in mixtures of isomers. nih.govmdpi.com For instance, the epoxidation of the related monoterpene carvone (B1668592) with m-CPBA on the exocyclic double bond shows no diastereoselection, highlighting that achieving high selectivity can be substrate-dependent. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B8653025 2-Carene epoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,8,8-trimethyl-3-oxatricyclo[5.1.0.02,4]octane

InChI

InChI=1S/C10H16O/c1-9(2)6-4-5-10(3)8(11-10)7(6)9/h6-8H,4-5H2,1-3H3

InChI Key

GGOZBGQCWVKOSB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C3C(O3)(CC2)C)C

Origin of Product

United States

Synthetic Methodologies for 2 Carene Epoxide

Emerging and Sustainable Approaches to 2-Carene Epoxide Synthesis

The chemical industry's shift towards sustainability has spurred the development of innovative and environmentally benign methods for synthesizing valuable compounds like this compound. These emerging approaches prioritize the use of renewable feedstocks, safer reagents, and energy-efficient processes, moving away from traditional methods that often rely on hazardous stoichiometric oxidants. Key areas of progress include biocatalysis, the use of heterogeneous catalysts, and novel oxidation systems that minimize waste and environmental impact.

One of the most promising sustainable strategies is the use of enzymes for epoxidation. Lipase-mediated epoxidation, particularly with immobilized enzymes like Novozym 435, has been shown to be highly effective. This chemo-enzymatic process typically involves the in-situ generation of a peracid from a carboxylic acid and hydrogen peroxide (H₂O₂), which then epoxidizes the alkene. The use of aqueous H₂O₂ as the ultimate oxidant is a significant advantage, as its only byproduct is water, aligning with the principles of green chemistry. Research has demonstrated that this method can be applied to terpenes, with studies on (+)-3-carene, a close isomer of 2-carene, achieving high yields of the corresponding epoxide. acs.orgrsc.org For instance, a protocol using Novozym 435 and H₂O₂ in ethyl acetate (B1210297) resulted in complete conversion of (+)-3-carene to its epoxide in just 30 minutes at room temperature. acs.org The robustness of this enzymatic system is highlighted by its successful application in both batch and continuous flow reactors, with the catalyst demonstrating good reusability over multiple cycles. acs.org

Another significant area of development is the application of heterogeneous catalysts, which offer advantages in terms of separation, recovery, and recyclability. Tungsten-based polyoxometalate catalysts have been successfully used for the solvent-free epoxidation of terpenes with aqueous H₂O₂. rsc.orgrsc.org This approach has been scaled up for multigram synthesis of terpene epoxides, including 3-carene (B45970) oxide, and has shown excellent catalyst recyclability. rsc.org Similarly, catalytic systems based on manganese sulfate (B86663), salicylic (B10762653) acid, and sodium bicarbonate in acetonitrile (B52724) have been developed for the epoxidation of terpenes like 3-carene using hydrogen peroxide. mdpi.com While this system was effective, it produced a mixture of products, including allylic oxidation byproducts alongside the desired epoxide. mdpi.com

Photocatalysis represents a frontier in sustainable synthesis, offering the potential to use light energy to drive chemical transformations. An iron-based complex has been shown to selectively catalyze the epoxidation of alkenes using water as the oxygen source under photocatalytic conditions. rsc.org This method is highly attractive as it utilizes an abundant and environmentally harmless oxygen donor. rsc.org While broader in scope, the principles demonstrated in these systems could pave the way for future applications in the specific synthesis of this compound.

The table below summarizes key findings from recent research into sustainable epoxidation methods relevant to carene.

Catalyst SystemSubstrateOxidantKey ConditionsYield (%)Reference
Novozym 435(+)-3-CareneH₂O₂ (30% aq)Ethyl acetate, r.t., 30 min97 acs.org
Novozym 435 (Recycled, 10th cycle)(+)-3-CareneH₂O₂ (30% aq)Ethyl acetate, r.t., 30 min75 acs.org
Tungsten-based polyoxometalate3-CareneH₂O₂ (30% aq)Solvent-free, recycled catalyst64-75 rsc.org
MnSO₄/Salicylic Acid/NaHCO₃3-CareneH₂O₂ (36% aq)Acetonitrile47 mdpi.com
Iron Complex (bTAML)FeIII–OH₂AlkenesWaterPhotocatalyticHigh rsc.org

These emerging methodologies underscore a clear trend towards greener and more sustainable production of epoxides. By leveraging biocatalysis, recyclable heterogeneous catalysts, and novel activation methods like photocatalysis, researchers are creating pathways to synthesize this compound and related compounds with significantly reduced environmental footprints.

Reactivity and Transformation Pathways of 2 Carene Epoxide

Rearrangement Reactions of 2-Carene (B1609329) Epoxide

The rearrangement of 2-carene epoxide can be initiated under acidic, basic, or even neutral conditions, each pathway yielding distinct product profiles. The high lability of the molecule is attributed to the release of ring strain from both the epoxide and cyclopropane (B1198618) rings. google.com

Acid-Catalyzed Rearrangements of this compound

Acid-catalyzed rearrangements of this compound are extensively studied and are known to produce a mixture of products. google.com The reaction pathway and product distribution are highly dependent on the nature of the acid catalyst and the reaction conditions.

A common outcome of the acid-catalyzed rearrangement of (+)-2-carene epoxide is the formation of (+)-p-menthadienol. google.com For instance, treatment with pyridinium (B92312) para-toluenesulfonic acid (PPTS) in cyclohexane (B81311) has been reported to yield 44% of (+)-p-menthadienol. google.com Similarly, the use of 2% sulfuric acid in water leads to a mixture containing 50% (+)-p-menth-2-ene-1,8-diol. google.com The reaction of (+)-trans-2-carene epoxide with p-toluenesulfonic acid (p-TSA) has been shown to produce a variety of products, including (-)-trans-Δ⁹-THC and (-)-cis-Δ⁹-THC stereoisomers. rsc.org

The isomerization of this compound over solid acid catalysts also yields a range of products. The product distribution is influenced by the strength and type of acid sites (Brønsted or Lewis) on the catalyst. acs.orgtandfonline.com

The high lability of the this compound structure under acidic conditions is attributed to the formation of a stable cyclopropylcarbinyl cation. google.com This intermediate arises from the release of strain energy from the two three-membered rings. google.com The involvement of cyclopropylcarbinyl cations is a key aspect of the reaction mechanism, influencing the stereochemical outcome of the products. google.comrsc.org These cationic intermediates are known for their delocalized character and can undergo facile interconversions, leading to a variety of rearranged products. rsc.orgresearchgate.net The formation of such an intermediate is proposed in the acid-catalyzed reaction of (+)-2-carene epoxide with olivetol (B132274) to synthesize tetrahydrocannabinols. google.com

The acidity of the catalyst plays a crucial role in determining the product distribution in the rearrangement of this compound. Both Brønsted and Lewis acids can be effective, but they often lead to different product ratios. rsc.org For example, both boron trifluoride (a Lewis acid) and p-TSA (a Brønsted acid) catalyze the reaction of (+)-trans-2-carene epoxide to form THC isomers, but the stereochemical outcome can differ. rsc.org The use of solid acid catalysts with varying acid strengths and types of acid sites (Brønsted vs. Lewis) can be used to control the selectivity towards specific products. tandfonline.com Strong acid sites may favor isomerization, while the choice of solvent can also influence the reaction pathway. tandfonline.com The presence of acid has been shown to be detrimental to epoxide selectivity in some oxidation reactions, highlighting the sensitivity of the epoxide ring to acidic conditions. frontiersin.org

Table 1: Product Distribution in Acid-Catalyzed Rearrangement of (+)-2-Carene Epoxide An interactive data table showing the products formed from the acid-catalyzed rearrangement of (+)-2-carene epoxide under different conditions.

CatalystSolventMajor Product(s)Yield (%)Reference
Pyridinium para-toluenesulfonic acid (PPTS)Cyclohexane(+)-p-Menthadienol44 google.com
2% Sulfuric acidWater(+)-p-Menth-2-ene-1,8-diol50 google.com
p-Toluenesulfonic acid (p-TSA)Dichloromethane(-)-trans-Δ⁹-THC, (-)-cis-Δ⁹-THCNot specified rsc.org
Boron trifluoride etherateDichloromethane(-)-trans-Δ⁹-THC, (-)-cis-Δ⁹-THCNot specified rsc.org
Solid acids (e.g., SiO₂-Al₂O₃, TiO₂-ZrO₂)Not specifiedVarious aldehydes and alcoholsVaries acs.org
Cyclopropylcarbinyl Cation Intermediates

Base-Catalyzed Rearrangements of this compound

Base-catalyzed rearrangements of this compound have also been investigated, although they too can result in mixtures of products. google.com The isomerization of 2-carene oxides over solid bases has been studied, indicating that the product distribution is sensitive to the nature of the basic catalyst. acs.org For instance, treatment of 2-carene with potassium t-butoxide in dimethylsulfoxide followed by epoxidation with m-chloroperoxybenzoic acid is a known synthetic route to this compound. lookchem.com

Uncatalyzed or Weakly Acidic Rearrangements of this compound

Interestingly, the rearrangement of this compound can also proceed without the need for strong acid or base catalysts. google.comgoogleapis.com The direct reaction of (+)-2-carene epoxide with water, for example, can proceed more cleanly than many acid-catalyzed reactions. google.com When crude (+)-2-carene epoxide is used, impurities can cause the pH to drop, and in such cases, a pH buffer can be employed to maintain the pH and improve the reaction efficiency. googleapis.com For instance, the reaction of crude (+)-2-carene epoxide with water in a pH 5.8 buffer solution at 40°C has been reported. googleapis.com This suggests that even under weakly acidic or buffered conditions, the inherent strain in the molecule is sufficient to drive the rearrangement.

Isomerization to Aldehydes, Ketones, and Allylic Alcohols

The isomerization of this compound is a key transformation that yields a variety of valuable products, most notably allylic alcohols. The reaction outcome is highly dependent on the catalyst and conditions employed.

Acid-catalyzed rearrangements have been extensively studied. While strong acids like sulfuric acid can induce isomerization, they often lead to a mixture of products and significant byproduct formation. researchgate.net Milder, solid acid catalysts have shown greater selectivity. Metatitanic acid, in particular, has been identified as an effective catalyst for converting (+)-trans-2,3-epoxy-cis-carane (2-carene oxide) into the corresponding allylic alcohol, (+)-cis-2,8-p-menthadiene-1-ol, also known as cis-isolimonenol. researchgate.net This reaction involves the concomitant cleavage of both the epoxide and the cyclopropane rings. researchgate.net The process is typically carried out at temperatures ranging from 25-200°C. researchgate.net

While allylic alcohols are often the major products, the formation of ketones and aldehydes can also occur during epoxide rearrangement, particularly under certain catalytic conditions. saskoer.ca For instance, the rearrangement of some terpene epoxides over metal oxides has been shown to produce corresponding unsaturated carbonyl compounds. saskoer.ca The choice of catalyst is crucial; catalysts like silicic and boric acid are less effective for the selective conversion of 2-carene oxide to cis-isolimonenol compared to metatitanic acid. researchgate.net

Catalyst/ReagentSubstrateMajor Product(s)Yield/SelectivityReference(s)
Metatitanic Acid(+)-2-Carene epoxide(+)-cis-2,8-p-menthadiene-1-olProduct contains at least 75% by weight. researchgate.net researchgate.net,
Acetic or Sulfuric Acid(+)-2-Carene epoxideMixture of products, dehydrationSignificant by-products formed. researchgate.net researchgate.net
Solid Acids and Bases2-Carene and 3-Carene (B45970) OxidesIsomerization productsVaries with catalyst. transformationtutoring.com

Ring-Opening Reactions of this compound

The high ring strain of the oxirane ring in this compound makes it susceptible to attack by a wide range of nucleophiles. These ring-opening reactions are fundamental to its utility in synthesizing complex molecular scaffolds.

Nucleophilic Addition to this compound

This compound undergoes ring-opening via nucleophilic addition, often without the need for a catalyst. This reaction allows for the introduction of various functional groups.

Studies have shown that (+)-2-carene epoxide can be coupled with compounds containing both nucleophilic and electrophilic moieties (denoted as X-Y). transformationtutoring.com Such reactions can proceed in the absence of an acid catalyst, which is advantageous as acid-catalyzed reactions of this compound often yield mixtures of products. mdpi.com Examples of suitable nucleophiles include water, alcohols, phenols, and carboxylic acids. mdpi.com A significant application is the reaction of (+)-2-carene epoxide with olivetol, which produces an ether intermediate crucial for cannabinoid synthesis. mdpi.com Other nucleophiles, such as amines and sodium azide (B81097), have also been employed in reactions with carene epoxides to generate chiral nitrogen-containing compounds.

NucleophileSubstrateProduct TypeConditionsReference(s)
Olivetol(+)-2-Carene epoxideEther intermediateUncatalysed, optional inert solvent mdpi.com
Water(+)-2-Carene epoxideDiolUncatalysed, optional pH buffer mdpi.com, transformationtutoring.com
Alcohols, Phenols, Carboxylic acids(+)-2-Carene epoxideRing-opened ethers/estersUncatalysed mdpi.com
Amines, Sodium Azide3-Carene epoxideAmino alcohols, Azido alcoholsNot specified

Hydrolytic Ring Opening of this compound

The reaction with water, a specific case of nucleophilic addition, provides a direct route to diols.

The direct hydrolytic ring opening of (+)-2-carene epoxide with water proceeds more cleanly than many acid-catalyzed reactions. mdpi.com The reaction yields (+)-p-menth-2-ene-1,8-diol. mdpi.com To optimize the process, especially when using crude this compound which may contain acidic impurities, the reaction can be performed in a buffered aqueous solution. For example, stirring crude (+)-2-carene epoxide in a pH 5.8 buffer solution at a moderately elevated temperature (e.g., 40°C) facilitates this transformation. transformationtutoring.com The formation of 2-p-menthene-1,8-glycol has also been noted as a byproduct in other isomerization reactions.

ReagentSubstrateProductConditionsReference(s)
WaterCrude (+)-2-Carene epoxide(+)-p-Menth-2-ene-1,8-diolAqueous pH 5.8 buffer, 40°C mdpi.com, transformationtutoring.com

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium compounds, are potent carbon-based nucleophiles that react with epoxides to form new carbon-carbon bonds.

Grignard (RMgX) and organolithium (RLi) reagents readily attack epoxides. chemohollic.commasterorganicchemistry.com The reaction proceeds via a backside nucleophilic attack (SN2 mechanism) on one of the epoxide carbons, leading to ring-opening. vaia.commasterorganicchemistry.com Due to steric hindrance, the nucleophile preferentially attacks the least substituted carbon of the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com This is followed by protonation in an acidic workup step to yield the final alcohol product. masterorganicchemistry.comvaia.com While specific documented examples for this compound are limited in the provided context, this general reactivity pattern is fundamental in organic chemistry. Reactions between epoxides and organometallic reagents can sometimes be slow and may be accelerated with catalysts, such as copper(I) salts. mdpi.com

Reagent ClassGeneral SubstrateMechanismKey FeatureReference(s)
Grignard Reagents (RMgX)EpoxidesSN2-type nucleophilic additionAttack at the least substituted carbon. masterorganicchemistry.commasterorganicchemistry.com masterorganicchemistry.com, masterorganicchemistry.com,
Organolithium Reagents (RLi)EpoxidesSN2-type nucleophilic additionAttack at the least substituted carbon. masterorganicchemistry.com chemohollic.com, masterorganicchemistry.com

Derivatization via Ring-Opening for Specific Chemical Scaffolds

The ring-opening of this compound is a cornerstone strategy for the stereospecific synthesis of complex natural products and their analogues.

A prominent example of derivatization is the synthesis of cannabinoids. The Lewis acid-catalyzed reaction of (+)-trans-2-carene epoxide with olivetol can directly yield (-)-trans-Δ⁹-Tetrahydrocannabinol (Δ⁹-THC), although often as a mixture with its cis-isomer. rsc.org A two-step process, involving the initial uncatalyzed nucleophilic addition of olivetol to the epoxide to form a stable ether intermediate, followed by a separate ring-closure step, provides a more controlled route to Δ⁹-THC. mdpi.com

Furthermore, the allylic alcohol (cis-isolimonenol) obtained from the isomerization of this compound is a key intermediate in a synthetic route to (-)-menthol. semanticscholar.org The epoxide is also a precursor for synthesizing optically active 1,3-disubstituted 2,2-dimethylcyclopropanes, which are valuable building blocks for certain insecticides.

Target Scaffold/MoleculeKey Intermediate from this compoundKey TransformationReference(s)
(-)-Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)Ether from reaction with olivetolNucleophilic ring-opening followed by cyclization. mdpi.com rsc.org, mdpi.com
(-)-Menthol(+)-cis-2,8-p-menthadiene-1-olIsomerization of the epoxide. semanticscholar.org semanticscholar.org
Insecticide Precursors1,3-disubstituted 2,2-dimethylcyclopropanesNot specified

Stereochemical Aspects in 2 Carene Epoxide Chemistry

Stereoselectivity in the Epoxidation of 2-Carene (B1609329)

The epoxidation of 2-carene is a stereoselective process, leading to the formation of (+)-trans-2,3-epoxy-cis-carane, commonly known as 2-carene epoxide. google.com The stereoselectivity arises from the steric hindrance imposed by the gem-dimethyl group on the cyclopropane (B1198618) ring, which directs the epoxidizing agent to the less hindered face of the double bond. Reagents such as peroxy acids, including m-chloroperbenzoic acid (m-CPBA) and peracetic acid, are commonly employed for this transformation. google.comresearchgate.net The use of buffered m-CPBA in a biphasic mixture of methylene (B1212753) chloride and water can yield this compound in high yields (over 90%). google.com

Computational studies on the epoxidation of carene with peroxyformic acid have provided insights into the diastereoselectivity of the reaction. acs.org The reaction of (+)-2-carene with dimethyldioxirane (B1199080) has also been investigated, contributing to the understanding of substrate-induced diastereoselectivity in epoxidation reactions. thieme-connect.comthieme-connect.com The choice of oxidant and reaction conditions can influence the diastereoselectivity of the epoxidation. For instance, epoxidation of R-(+)-limonene, a related terpene, with a tungsten-based polyoxometalate catalyst resulted in a near 1:1 mixture of cis- and trans-epoxides. mdpi.com

The table below summarizes the epoxidation of 2-carene with different reagents and the resulting stereochemical outcomes.

Epoxidizing AgentSolvent(s)Stereochemical OutcomeReference(s)
m-Chloroperbenzoic acid (m-CPBA)Methylene chloride/water (biphasic)(+)-trans-2,3-epoxy-cis-carane google.com
Peracetic acidNot specified(+)-trans-2,3-epoxy-cis-carane google.com
DimethyldioxiraneAcetoneMono- and bis-epoxides thieme-connect.com
Peroxyformic acid (computational study)Not applicableThreo and erythro epoxides acs.org

Retention and Inversion of Stereochemistry During this compound Transformations

The transformations of this compound often proceed with a high degree of stereochemical control, with reactions exhibiting either retention or inversion of configuration at the stereogenic centers. Epoxidation of an alkene with a peracid generally occurs with retention of the original stereochemistry of the alkene. aklectures.comaceorganicchem.com This means that a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. aceorganicchem.com

The ring-opening reactions of epoxides are particularly illustrative of these stereochemical principles. Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com This involves a backside attack of the nucleophile on the less sterically hindered carbon of the epoxide, leading to an inversion of stereochemistry at the site of attack. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

In contrast, acid-catalyzed ring-opening can proceed through a mechanism with SN1-like character, particularly if a tertiary carbocation can be formed. libretexts.org In such cases, the nucleophile attacks the more substituted carbon. transformationtutoring.com However, even in acid-catalyzed openings, an SN2-like mechanism with inversion of stereochemistry is often observed. youtube.comtransformationtutoring.com Some reactions of (+)-2-carene epoxide have been shown to proceed with retention of stereochemistry at the two chiral centers. google.com

The table below provides examples of transformations of this compound and the observed stereochemical outcomes.

Reaction TypeReagent/ConditionsStereochemical OutcomeReference(s)
EpoxidationPeracidRetention of alkene stereochemistry aklectures.comaceorganicchem.com
Base-catalyzed ring-openingNucleophile (e.g., HO⁻, RO⁻)Inversion of stereochemistry at the point of attack (SN2) masterorganicchemistry.commasterorganicchemistry.com
Acid-catalyzed ring-openingH₃O⁺, HXInversion of stereochemistry (SN2-like) or attack at the more substituted carbon (SN1-like) libretexts.orgtransformationtutoring.com
Uncatalyzed additionCompound with nucleophilic and electrophilic moietiesRetention of stereochemistry at chiral centers google.com

Diastereomeric Ratios and Isomeric Mixtures in this compound Reactions

Reactions involving this compound can lead to the formation of diastereomeric products and isomeric mixtures, the ratios of which are influenced by reaction conditions and the nature of the reagents. For instance, the acid-catalyzed rearrangement of (+)-2-carene epoxide often yields mixtures of products. google.com Treatment with 2% sulfuric acid in water gives a mixture containing 50% (+)-p-menth-2-ene-1,8-diol. google.com Similarly, base-catalyzed rearrangements also tend to produce product mixtures and low yields. google.com

The epoxidation of a mixture of (+)-2-carene and (+)-3-carene results in a mixture of their corresponding epoxides. google.com Interestingly, in certain subsequent reactions, the (+)-3-carene epoxide does not react and can be easily separated from the product derived from (+)-2-carene epoxide. google.com

In the synthesis of Δ⁹-tetrahydrocannabinol (THC) derivatives, the reaction of (+)-trans-2-carene epoxide with olivetol (B132274) using catalysts like boron trifluoride or p-toluenesulfonic acid (p-TSA) resulted in mixtures of (-)-trans-Δ⁹-THC and (-)-cis-Δ⁹-THC stereoisomers. rsc.org The formation of these isomeric mixtures is a common feature in the chemistry of carene-derived compounds. rug.nl

The table below highlights reactions of this compound that result in diastereomeric or isomeric mixtures.

ReactionReagents/CatalystProductsDiastereomeric/Isomeric RatioReference(s)
Acid-catalyzed rearrangement2% Sulfuric acid in waterMixture including (+)-p-menth-2-ene-1,8-diol50% of the specified diol google.com
Condensation with olivetolBoron trifluoride or p-TSA(-)-trans-Δ⁹-THC and (-)-cis-Δ⁹-THCMixture of stereoisomers rsc.org
Epoxidation of 2-carene/3-carene (B45970) mixturePeracetic acid(+)-2-carene epoxide and (+)-3-carene epoxideMixture of epoxide isomers google.commdpi.com
Ring opening with nucleophilesVariousThreo/erythro isomerse.g., 92:8 threo/erythro ratio with iron (III) salts mdpi.com

Influence of Chiral Auxiliary and Catalyst Systems on Stereochemical Outcomes

The use of chiral auxiliaries and catalyst systems can significantly influence the stereochemical outcome of reactions involving 2-carene and its epoxide. While the inherent chirality of 2-carene itself often directs the stereochemistry of reactions, external chiral sources can be employed to enhance selectivity or to achieve specific stereoisomers. researchgate.net

In the broader context of epoxide chemistry, chiral catalysts are widely used for asymmetric epoxidation and for the kinetic resolution of racemic epoxides. For example, chiral Co(III)(salen) complexes have been used for the hydrolytic kinetic resolution of racemic epoxides. researchgate.net The Sharpless asymmetric epoxidation is another powerful method for producing chiral epoxides, although its application is primarily for allylic alcohols. mdpi.com

While specific examples of chiral auxiliaries and catalysts being used to modify the inherent stereoselectivity of this compound reactions are less commonly reported, the principles of asymmetric catalysis are applicable. For instance, a chiral auxiliary could be attached to a nucleophile that opens the epoxide ring, potentially influencing the diastereoselectivity of the reaction. Similarly, a chiral Lewis acid could coordinate to the epoxide oxygen, activating it for nucleophilic attack and directing the approach of the nucleophile to one face of the epoxide. The use of "privileged ligands," which are chiral auxiliaries with broad applicability in asymmetric catalysis, represents a promising strategy in this area. researchgate.net

Applications of 2 Carene Epoxide in Organic Synthesis and Materials Science

2-Carene (B1609329) Epoxide as a Chiral Building Block

The inherent chirality and strained ring system of 2-carene epoxide make it a valuable starting material in stereoselective synthesis. Its rigid bicyclic structure provides a scaffold for the controlled introduction of new stereocenters, rendering it a useful chiral building block for the synthesis of complex molecules.

Synthesis of Chiral 2,2-Dimethyl-1,3-Disubstituted Cyclopropane (B1198618) Derivatives

2-Carene and its derivatives, including this compound, serve as important synthons in the stereoselective synthesis of chiral 2,2-dimethyl-1,3-disubstituted cyclopropane derivatives. researchgate.net These cyclopropane-containing compounds are of significant interest due to their presence in a variety of biologically active molecules, including pyrethroid insecticides. The synthetic strategies often involve the transformation of the carane (B1198266) skeleton, with the cyclopropane ring either being retained or cleaved to introduce the desired functionality. researchgate.net

The synthesis of these derivatives can proceed through various pathways originating from carenes. researchgate.net While much of the literature focuses on transformations of 3-carene (B45970), the principles are applicable to 2-carene as well. For instance, the reaction of carene epoxides with amines or sodium azide (B81097) can introduce nitrogen-containing substituents, leading to chiral amino alcohols and other valuable intermediates. researchgate.net The epoxide ring-opening is a key step, allowing for the introduction of a wide range of substituents at specific stereocenters. The inherent chirality of the starting carene epoxide directs the stereochemical outcome of these transformations, yielding enantiomerically enriched or pure cyclopropane derivatives.

A review by Macaev and Malkov provides a systematic survey of the use of 2- and 3-carenes in the synthesis of these chiral cyclopropane compounds, classifying the approaches based on whether the bicyclic carane skeleton is retained or the six-membered ring is cleaved during the synthesis. mendeley.com

Role in the Synthesis of Terpenoid-Derived Natural Products

The monoterpene skeleton of this compound makes it a logical starting point for the synthesis of more complex terpenoid natural products. mdpi.com Terpenes and their derivatives are a vast and diverse class of natural products with a wide array of biological activities. google.com The use of readily available chiral terpenes like the carenes as starting materials is a common strategy in the total synthesis of other complex terpenes.

One notable application of this compound is in the synthesis of p-menthane (B155814) derivatives, which are themselves precursors to other important compounds. For example, the acid-catalyzed isomerization of (+)-trans-2,3-epoxy-cis-carane (2-carene oxide) can yield (+)-cis-2,8-p-menthadiene-1-ol, a key intermediate. mdpi.com This transformation involves the concomitant cleavage of both the epoxide and the cyclopropane rings. mdpi.com

Synthetic Precursor to Cannabinoid Analogues

This compound has emerged as a key intermediate in the industrial synthesis of cannabinoid analogues, most notably Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the principal psychoactive constituent of cannabis.

Conversion to p-Menth-2-ene-1,8-diol

A pivotal transformation in the synthesis of Δ⁹-THC from this compound is its conversion to (+)-p-menth-2-ene-1,8-diol. This diol serves as a crucial precursor for the subsequent coupling with olivetol (B132274) to form the cannabinoid backbone. researchgate.netgoogle.comchemicalbook.com

Several methods have been developed for this conversion. Early approaches often involved acid-catalyzed rearrangements. For instance, treating (+)-2-carene epoxide with 2% sulfuric acid in water was reported to give a 50% yield of (+)-p-menth-2-ene-1,8-diol. google.comchemicalbook.com However, these acid-catalyzed reactions often suffer from the formation of byproducts and result in lower yields. google.com

More recent developments have focused on cleaner, higher-yielding syntheses. An uncatalyzed reaction of (+)-2-carene epoxide with water at a controlled pH (5.7-5.9) and temperature (40°C) has been shown to produce (+)-p-menth-2-ene-1,8-diol in yields as high as 82%. nih.gov This method avoids the use of strong acid catalysts, leading to a cleaner reaction profile. google.comchemicalbook.com Another approach involves the treatment of a heptane (B126788) solution of this compound with water and catalytic acetic acid, which results in the precipitation of the desired diol from the reaction mixture.

ReactantReagents and ConditionsProductYieldReference
(+)-2-Carene epoxide2% Sulfuric acid, water(+)-p-Menth-2-ene-1,8-diol50% google.comchemicalbook.com
(+)-2-Carene epoxideWater (pH 5.7-5.9), 40°C(+)-p-Menth-2-ene-1,8-diol82% nih.gov
(+)-2-Carene epoxideWater, catalytic acetic acid, heptane(+)-p-Menth-2-ene-1,8-diol>70% nih.gov

Pathways to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and Related Structures

The synthesis of Δ⁹-THC from this compound can proceed through two main pathways. The most common industrial route involves the initial conversion to p-menth-2-ene-1,8-diol, as described above. This diol is then reacted with olivetol in a Friedel-Crafts alkylation reaction, followed by cyclization to afford Δ⁹-THC. researchgate.net This two-step process allows for better control over the stereochemistry and generally provides higher yields of the desired product compared to direct methods.

Alternatively, Δ⁹-THC can be synthesized directly from the acid-catalyzed reaction of (+)-2-carene epoxide with olivetol. google.com However, this one-pot synthesis typically results in lower yields and a mixture of products, including the isomeric Δ⁸-THC. mendeley.comgoogle.com The reaction mechanism is proposed to proceed via a ring-opened intermediate or a cyclopropylcarbinyl cation. google.com

The direct reaction of (+)-2-carene epoxide with olivetol can also be carried out under uncatalyzed conditions to produce an ether intermediate, which can then be cyclized to Δ⁹-THC using reagents like boron trifluoride etherate (BF₃·(OEt)₂). google.comchemicalbook.com This provides a novel, cleaner pathway to Δ⁹-THC. google.comchemicalbook.com

Formation of Sulfur-Containing Caranes from this compound

The ring-opening of this compound with sulfur nucleophiles provides a route to various sulfur-containing carane derivatives. These compounds are of interest for their potential biological activities and as intermediates in further synthetic transformations. The synthesis of monoterpene thiols and other thio-modified monoterpenoids has been the subject of considerable research. mdpi.com

The reaction of epoxides with thiourea (B124793) is a well-established method for the synthesis of thiiranes (episulfides), which can then be reduced to thiols. In the context of carene chemistry, the reaction of 3-carene α- and β-epoxides with thiourea has been used to prepare the corresponding thiiranes, which serve as precursors to other sulfur-containing caranoids. A similar strategy can be applied to this compound.

Potential Applications in Green Polymer Chemistry

The global shift towards a circular economy and sustainable chemical production has intensified research into bio-based polymers. dntb.gov.uamdpi.com These materials, derived from renewable resources, offer a promising alternative to traditional petroleum-based plastics, aiming to reduce carbon footprints and reliance on fossil fuels. nih.gov Within this context, terpenes, which are naturally occurring hydrocarbons produced by plants and available as side-streams from industries like pulp and paper, have emerged as valuable feedstocks. fraunhofer.demdpi.com Specifically, epoxides derived from terpenes are considered key intermediates for synthesizing a range of green polymers, including epoxy resins, polycarbonates, and non-isocyanate polyurethanes (NIPUs). nih.govmdpi.com

This compound, a derivative of the monoterpene 3-carene, is one such molecule of interest. fraunhofer.de Its strained three-membered ether ring makes it a reactive building block suitable for various polymerization reactions. mt.com While research has broadly covered terpene epoxides, much of the detailed investigation has focused on isomers like 3-carene epoxide and limonene (B3431351) oxide. researchgate.netmdpi.com However, the findings related to these closely related compounds underscore the significant potential of this compound as a monomer in the field of green polymer chemistry.

Precursors for Epoxy Resins

Epoxy resins are thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion, making them vital in coatings, adhesives, and composite materials. ijirset.com The synthesis of these resins involves the reaction of an epoxide compound with a curing agent (hardener), which forms a highly cross-linked, three-dimensional network. ijirset.com Traditionally, many epoxy resins are derived from petroleum-based precursors like bisphenol A (BPA), which has faced scrutiny. This has driven the search for bio-based alternatives, with terpene epoxides being strong candidates. nih.gov

This compound, by its nature as a bifunctional molecule (containing an epoxide ring), is a suitable precursor for creating the polymer backbone of epoxy resins. The epoxidation of carene is a critical first step, and various methods have been developed for its isomers. For instance, 3-carene is known to readily undergo epoxidation. researchgate.net Studies have demonstrated its conversion using oxidizing agents like peracetic acid or hydrogen peroxide with various catalysts. researchgate.netmdpi.com These methods provide an efficient pathway to the epoxide monomer, which can then be polymerized. While direct polymerization studies for this compound are not extensively detailed, the established chemistry of its isomer provides a clear blueprint for its use as a bio-based epoxy monomer.

Table 1: Research Findings on the Epoxidation of 3-Carene This table summarizes catalytic systems used for the synthesis of 3-carene epoxide, the isomeric precursor to this compound.

Oxidizing Agent Catalyst System Key Findings Reference(s)
Hydrogen Peroxide (35%) Rhenium-based catalyst Achieved a 75% yield of 3-carene epoxide at room temperature. mdpi.com
Hydrogen Peroxide (aqueous) Manganese sulfate (B86663), salicylic (B10762653) acid, sodium bicarbonate in acetonitrile (B52724) Enables effective epoxidation of 3-carene. mdpi.com
Peracetic Acid Not specified A known oxidizing agent for the epoxidation of 3-carene. researchgate.net

Role in Polycarbonate and Non-Isocyanate Polyurethane Synthesis

The versatility of this compound extends to the synthesis of other important polymer classes, such as polycarbonates and non-isocyanate polyurethanes (NIPUs), which are central to green chemistry initiatives. colab.wsrsc.org

Polycarbonates

Polycarbonates can be synthesized through the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂), a process that utilizes a waste greenhouse gas as a C1 feedstock. nih.govacs.org This method is a highly atom-economical route to producing aliphatic polycarbonates. nsf.gov The general mechanism involves a metal catalyst that facilitates the alternating insertion of the epoxide and CO₂ molecules to grow the polymer chain. nih.govnsf.gov While numerous studies have successfully demonstrated the copolymerization of CO₂ with epoxides like propylene (B89431) oxide and cyclohexene (B86901) oxide, specific research detailing the direct copolymerization of this compound is still an emerging area. nsf.govnsf.gov

Non-Isocyanate Polyurethanes (NIPUs)

Traditional polyurethanes are produced from the reaction of polyols with isocyanates, the latter of which are derived from the highly toxic precursor phosgene. specificpolymers.com This has led to significant research into NIPU materials as safer, more sustainable alternatives. rsc.orgtechscience.com NIPUs often exhibit improved chemical resistance and lower permeability compared to their conventional counterparts. researchgate.net

The most common and atom-efficient pathway to NIPUs involves the reaction of a cyclic carbonate with an amine. specificpolymers.comnih.gov These crucial cyclic carbonate monomers are typically synthesized via the cycloaddition of CO₂ into an epoxide precursor. specificpolymers.com Therefore, this compound serves as an ideal bio-based starting material for producing a carene-derived cyclic carbonate. This intermediate can then undergo polyaddition with a suitable amine to form a novel, bio-based polyhydroxyurethane (another term for NIPUs), as illustrated in the general reaction scheme below. nih.gov The use of terpenes like carene as the foundational building blocks for NIPU synthesis is a key strategy in developing the next generation of sustainable polyurethane materials. rsc.org

Table 2: General Synthesis Pathway for NIPUs from Epoxides This table outlines the two-step process to synthesize Non-Isocyanate Polyurethanes (NIPUs) starting from an epoxide precursor like this compound.

Step Reaction Name Reactants Intermediate/Product Role of this compound Reference(s)
1 Cycloaddition Epoxide + Carbon Dioxide (CO₂) Cyclic Carbonate Serves as the bio-based epoxide precursor. specificpolymers.comnih.gov
2 Polyaddition Cyclic Carbonate + Amine Non-Isocyanate Polyurethane (NIPU) Forms the rigid backbone of the resulting polymer. specificpolymers.comnih.gov

Mechanistic and Theoretical Investigations of 2 Carene Epoxide Reactivity

Computational Studies on 2-Carene (B1609329) Epoxidation Mechanisms

Computational chemistry has provided invaluable insights into the epoxidation of 2-carene, offering a molecular-level understanding of the reaction mechanisms.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) has been utilized to analyze the epoxidation of terpenes. nih.gov Studies on related monoterpenes, such as R-carvone, using MEDT have shown that the epoxidation reaction proceeds through a one-step mechanism. nih.gov The analysis of nucleophilic Parr functions can predict the most reactive double bond in a molecule. For instance, in molecules with multiple C=C double bonds, MEDT can identify the more nucleophilically activated bond, which is the preferred site of epoxidation. nih.gov This theoretical framework also helps in understanding the asynchronicity in the formation of the two new C-O single bonds during the epoxidation process. nih.govrsc.org A bonding evolution theory (BET) analysis, often used within MEDT, reveals the complex changes in bonding during the reaction, indicating that the formation of the oxirane ring can be an asynchronous process. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely applied to study the epoxidation of carenes and other alkenes. acs.orgacs.org DFT calculations, often using functionals like B3LYP, have been instrumental in optimizing the geometries of reactants, transition states, and products. acs.orgacs.org For the epoxidation of 3-carene (B45970) with peroxyformic acid, DFT studies have shown that the reaction pathway leading to the trans-epoxide has a significantly lower activation barrier (7.8 kcal/mol) compared to the cis-epoxide (9.4 kcal/mol), which aligns with experimental observations. acs.org

These computational models often reveal a "spiro" orientation in the transition state, where the plane of the peroxy acid and the forming oxirane ring are nearly perpendicular. acs.org Solvent effects, introduced through methods like the Conductor-like Polarizable Continuum Model (CPCM), are also considered in these calculations to provide a more accurate energy profile. acs.org Furthermore, DFT calculations have been used to predict spectroscopic data, such as NMR shieldings, which can then be compared with experimental data to confirm the identity of the major products formed in the reaction. acs.org

Elucidation of Rearrangement Mechanisms

The rearrangement of 2-carene epoxide can proceed through different mechanistic pathways, which have been investigated to understand the factors controlling product formation.

Carbocationic Intermediates vs. Concerted Pathways

The rearrangement of epoxides can be catalyzed by both Brønsted and Lewis acids. Under strong acid conditions, the reaction often proceeds through an SN1-like ring-opening to form a carbocation intermediate. escholarship.org This carbocation can then undergo rearrangements, such as Wagner-Meerwein shifts, to yield thermodynamically more stable products. acs.org The stability of the carbocation intermediate is a key factor in determining the reaction outcome. acs.orgtandfonline.com

In contrast, some enzymatic and synthetic reactions are proposed to occur via more concerted mechanisms. rsc.orgescholarship.org In these pathways, bond-breaking and bond-forming events may occur simultaneously, avoiding the formation of a discrete carbocation intermediate. DFT calculations on model dienyl epoxides have shown that concerted pathways can have comparable energy barriers to those involving carbocation intermediates. escholarship.org For instance, the direct reaction of (+)-2-carene epoxide with water is believed to proceed through a more concerted mechanism. rsc.org

Transition State Analysis for this compound Isomerization

Computational analysis of transition states provides critical information about the energy barriers and geometries of rearrangement pathways. acs.org DFT calculations are a powerful tool for locating and characterizing transition state structures. acs.org For the isomerization of epoxides to allylic alcohols, computational studies have been used to model the concerted C-O bond cleavage and deprotonation via a syn transition state. mdpi.com

Thermodynamic analysis using DFT has been applied to the isomerization of related monoterpene epoxides like α- and β-pinene epoxides. acs.orgresearchgate.net These studies calculate the Gibbs free energy and heat of reaction to predict the spontaneity and favorability of different rearrangement pathways leading to aldehydes, ketones, and alcohols. researchgate.net Such analyses have shown that the transformation of pinene epoxides into aldehydes is often more thermodynamically favorable than their conversion to alcohols over a wide range of temperatures. researchgate.net Similar computational approaches can be applied to understand the isomerization of this compound and predict the distribution of its rearrangement products.

Enzymatic and Biotransformation Pathways Involving Carene Epoxides

The biotransformation of 2-carene and its epoxide derivative by microorganisms and plant cells offers a green chemistry approach to produce valuable oxygenated monoterpenes. These processes often involve enzymatic pathways that exhibit high chemo-, regio-, and stereoselectivity.

Fungi such as Aspergillus and Penicillium species have been shown to transform Δ³-carene into various products. mdpi.com For example, Penicillium nigricans transforms Δ³-carene through hydroxylation and subsequent oxidation to produce compounds like carveol (B46549) and carvone (B1668592). The biotransformation of Δ³-carene by human liver microsomes and recombinant human cytochrome P450 enzymes has been shown to produce δ-3-carene epoxide and δ-3-carene-10-ol. oa.mg

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. mdpi.comnih.gov These enzymes are of significant interest for the kinetic resolution of racemic epoxides to produce optically pure compounds. mdpi.com The biotransformation of (+)-limonene by the fungus Grosmannia clavigera proceeds through limonene-1,2-oxide, which is then converted to limonene-1,2-diol by an epoxide hydrolase. ualberta.ca Similar enzymatic pathways are expected to be involved in the biotransformation of this compound.

Plant cell cultures also provide a platform for the biotransformation of terpenes. However, specific reports on the biotransformation of this compound by plant cells are limited, though studies on other terpenes suggest the potential for hydroxylation and other oxidative modifications.

Table 1: Investigated Rearrangement Pathways of Monoterpene Epoxides This table is based on data from related monoterpene epoxide studies and represents potential pathways for this compound.

Reaction TypeIntermediate/PathwayTypical ProductsCatalyst/Conditions
Acid-Catalyzed RearrangementCarbocationic IntermediateAldehydes, Ketones, Allylic AlcoholsBrønsted or Lewis Acids
Base-Promoted IsomerizationConcerted β-eliminationAllylic AlcoholsStrong Bases (e.g., Lithium Amides)
Enzymatic HydrolysisEnzyme-Substrate ComplexVicinal DiolsEpoxide Hydrolases
Enzymatic OxidationEnzyme-Substrate ComplexHydroxylated/Oxidized DerivativesCytochrome P450 Monooxygenases

Enzyme-Mediated Oxygenation and Ring-Opening Processes

The reactivity of this compound can be effectively modulated through enzymatic catalysis, offering pathways for both its formation via oxygenation and its subsequent transformation through ring-opening reactions. These biocatalytic approaches are of significant interest due to their potential for high selectivity and operation under mild, environmentally benign conditions.

Enzymatic epoxidation of the parent olefin, 2-carene, represents a key route to this compound. Lipases, typically known for their hydrolytic capabilities, can function as perhydrolases in a non-aqueous environment. This process, often referred to as chemo-enzymatic epoxidation, involves the lipase (B570770) catalyzing the formation of a peracid from a carboxylic acid and hydrogen peroxide. This peracid then acts as the oxidizing agent to epoxidize the double bond of 2-carene. researchgate.netacs.org The efficiency of this reaction is influenced by various factors, including the specific lipase used, the solvent, and the concentrations of hydrogen peroxide and the carboxylic acid. researchgate.net For instance, Novozym 435, an immobilized lipase, has been successfully used for the epoxidation of terpenes. acs.org This method is considered a greener alternative to traditional epoxidation using pre-formed peracids like meta-chloroperoxybenzoic acid (mCPBA), which can be hazardous on a larger scale. researchgate.net

Once formed, this compound is a substrate for various hydrolytic and non-hydrolytic ring-opening enzymes. Epoxide hydrolases (EHs) are a prominent class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. ebi.ac.uknih.gov These enzymes are widespread in nature, found in organisms ranging from bacteria to fungi and mammals. ebi.ac.uknih.gov The catalytic mechanism of many epoxide hydrolases, particularly those belonging to the α/β-hydrolase fold family, proceeds via a two-step process. ebi.ac.ukdiva-portal.org In the first step, a nucleophilic aspartate residue in the enzyme's active site attacks one of the epoxide carbons, leading to the formation of a covalent ester intermediate. In the second step, this intermediate is hydrolyzed by a water molecule, which is activated by a histidine/aspartate catalytic dyad, to release the diol product and regenerate the enzyme. ebi.ac.uk

Theoretical investigations using density functional theory (DFT) and quantum chemical cluster models have provided detailed insights into the reaction mechanisms of epoxide-transforming enzymes. diva-portal.orgresearchgate.net These studies help to elucidate the roles of active site residues and understand the steric and electronic factors that govern the regioselectivity of the epoxide ring-opening. diva-portal.org For example, computational models can predict preferred reaction pathways and explain experimentally observed outcomes. diva-portal.orgresearchgate.net

Beyond simple hydrolysis, other enzymes can catalyze the ring-opening of epoxides with different nucleophiles. Haloalcohol dehalogenases, for example, can open epoxides using a variety of non-natural nucleophiles such as azide (B81097), cyanide, or nitrite (B80452) ions. diva-portal.orgnih.govrsc.org This opens up synthetic routes to a broader range of functionalized carene derivatives, such as azido-alcohols, which are valuable precursors for other compounds. nih.govrsc.org

The table below summarizes some of the enzyme classes involved in the oxygenation and ring-opening of 2-carene and its epoxide derivative.

Enzyme ClassReaction TypeSubstrateProduct(s)Key Mechanistic Features
Lipase Chemo-enzymatic Epoxidation2-CareneThis compoundIn-situ formation of peracid from H₂O₂ and a carboxylic acid. researchgate.netacs.org
Epoxide Hydrolase (EH) Hydrolytic Ring-OpeningThis compoundtrans-Carene-2,3-diolCovalent catalysis via an aspartate nucleophile, forming an ester intermediate. ebi.ac.ukdiva-portal.org
Haloalcohol Dehalogenase Non-hydrolytic Ring-OpeningThis compoundVicinal azido-alcohols, etc.General acid/base catalysis, utilizing various anionic nucleophiles. nih.govrsc.org
Cytochrome P450 Monooxygenases Oxygenation2-CareneThis compoundHeme-containing enzymes that insert an oxygen atom from O₂. nih.gov

Stereochemical Aspects of Biocatalytic Transformations

The stereochemistry of the products formed from this compound in biocatalytic transformations is a critical aspect, largely dictated by the inherent chirality of the substrate and the specific mechanism of the enzyme employed. Enzymes, being chiral catalysts, often exhibit high degrees of stereoselectivity and enantioselectivity.

In the enzymatic ring-opening of epoxides, the stereochemical outcome is a direct consequence of the reaction mechanism. For instance, the hydrolysis of epoxides by epoxide hydrolases typically proceeds via an SN2-type mechanism. nih.gov This means that the nucleophilic attack by the aspartate residue and the subsequent attack by the activated water molecule both occur with an inversion of configuration at the attacked carbon atom. When applied to a cyclic epoxide like this compound, this results in the formation of a trans-diol. nih.gov Therefore, the hydrolysis of cis-2-carene epoxide would yield a specific enantiomer of the trans-diol, while the hydrolysis of trans-2-carene epoxide would yield the other.

This enantioselectivity is a hallmark of epoxide hydrolases and is exploited in the kinetic resolution of racemic epoxides. nih.govnih.gov In a kinetic resolution, the enzyme preferentially hydrolyzes one enantiomer of the racemic epoxide, leaving the unreacted epoxide enriched in the other enantiomer. This allows for the simultaneous production of an enantiopure diol and an enantiopure epoxide, both of which are valuable chiral building blocks for synthesis. nih.gov The enantiomeric excess (e.e.) of the products is a measure of the enzyme's selectivity.

Theoretical studies, particularly quantum chemical cluster models, have been instrumental in understanding the origins of enantioselectivity. researchgate.net By modeling the transition states for the reaction of both enantiomers of a substrate in the enzyme's active site, researchers can calculate the energy barriers. A lower energy barrier for one enantiomer explains the enzyme's preference and the observed stereochemical outcome. These models can account for subtle interactions, such as hydrogen bonds and steric clashes, that stabilize one transition state over the other. researchgate.net

The stereochemical control in enzyme-mediated reactions of this compound is summarized in the table below.

Enzyme TypeTransformationStereochemical PrincipleTypical Product Stereochemistry
Epoxide Hydrolase (EH) Kinetic ResolutionEnantioselective hydrolysis of one enantiomer of racemic this compound.Enantiopure trans-diol and enantiopure this compound. nih.gov
Epoxide Hydrolase (EH) HydrolysisSN2 mechanism leading to ring-opening with inversion of configuration.trans-diols from the corresponding epoxides. nih.gov
Haloalcohol Dehalogenase AzidolysisEnantioselective ring-opening with azide.Chiral 1,2-azido alcohols with high enantiomeric excess. rsc.org

It is important to note that the specific stereochemical outcome will depend on the particular enzyme used (e.g., from different microbial sources) and the specific isomer of this compound being transformed.

Advanced Analytical Approaches for Characterization of 2 Carene Epoxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-carene (B1609329) epoxide and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the carbon-hydrogen framework, functional groups, and the stereochemistry of these bicyclic compounds. rsc.orgox.ac.uk

In the ¹H NMR spectrum of (+)-2-carene epoxide, distinct signals can be observed that correspond to the unique protons in the molecule. For instance, a doublet at approximately 2.97 ppm is characteristic of the proton on the epoxide ring. google.com Other signals, including multiplets and singlets between 0.61 and 1.85 ppm, can be assigned to the various methyl and methylene (B1212753) protons within the carene structure. google.com The specific chemical shifts and coupling constants (J-values) are crucial for determining the relative positions of protons and their spatial relationships. ox.ac.uk

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. ox.ac.uk For (+)-2-carene epoxide, characteristic signals for the epoxide carbons appear around 58 ppm. google.com The various other carbon atoms in the molecule, including the quaternary carbons and methyl groups, also give rise to distinct signals that aid in the complete structural assignment. google.com

For complex derivatives or in cases where stereoisomers are present, advanced NMR techniques are often employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks, helping to trace the connectivity within the molecule. ox.ac.uk HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, which is invaluable for unambiguous assignment of all signals in the spectra. oxinst.com Furthermore, the stereochemical assignment of epoxides and their reaction products, such as diols, can often be determined through detailed analysis of coupling constants and through the use of lanthanide shift reagents, which induce changes in chemical shifts that are dependent on the spatial arrangement of the atoms. rsc.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for (+)-2-Carene Epoxide in CDCl₃ google.com

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Epoxide CH 2.97 (d) 58.11
Epoxide C - 57.85
CH 1.85 (quint.), 1.53 (m), 0.61 (m) 21.94, 21.06, 16.39
CH₂ 1.63 (t) 23.74
CH₃ 1.22 (s), 1.02 (s), 1.00 (s) 28.92, 27.14, 16.55
Quaternary C - 20.69

Note: Assignments are based on available literature data and may vary slightly depending on experimental conditions. 'd' denotes a doublet, 't' a triplet, 'quint.' a quintet, 'm' a multiplet, and 's' a singlet.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 2-carene epoxide and to gain structural insights through the analysis of its fragmentation patterns. libretexts.org When coupled with gas chromatography (GC-MS), it allows for the separation and identification of components in a mixture, such as the products of an epoxidation reaction. orientjchem.org

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.23 g/mol ). nih.gov However, the molecular ion can be unstable and undergo fragmentation, leading to a series of characteristic fragment ions that provide a "fingerprint" of the molecule. libretexts.org The fragmentation of epoxides often involves the cleavage of the C-C bond adjacent to the epoxide ring or the opening of the epoxide ring itself. Analysis of these fragment ions can help to confirm the structure of the parent molecule.

For more detailed structural analysis, especially when dealing with isomers that may produce similar fragmentation patterns, advanced MS techniques such as tandem mass spectrometry (MS/MS) can be employed. lcms.cz In MS/MS, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. lcms.cznih.gov This provides more specific structural information and can help to differentiate between isomers. High-resolution mass spectrometry (HRMS) is also crucial for determining the exact elemental composition of the molecule and its fragments, further confirming its identity. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C₁₀H₁₆O The elemental composition of the compound. nih.gov
Molecular Weight 152.23 g/mol The mass of one mole of the compound. nih.gov
Monoisotopic Mass 152.120115130 Da The exact mass of the most abundant isotope of the molecule, useful for high-resolution MS. nih.gov
Key Fragmentation Pathways Cleavage of epoxide ring, loss of methyl groups Provides structural information and a characteristic "fingerprint" for identification. libretexts.org

Chromatographic Techniques for Purity Assessment and Isomer Separation (GC, HPLC)

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from its isomers and other reaction components. google.comresearchgate.net

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. vurup.sk When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the percentage purity of a sample. orientjchem.orgmdpi.com The separation of isomers, such as the cis and trans isomers of related epoxides like limonene (B3431351) epoxide, has been successfully demonstrated using GC, suggesting its utility for this compound as well. researchgate.net The choice of the GC column's stationary phase is critical for achieving good separation of closely related isomers. vurup.sk

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for purity assessment. mdpi.com Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for separating organic molecules. mdpi.com The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram. mdpi.com Chiral HPLC, which utilizes a chiral stationary phase, can be employed for the separation of enantiomers, which is particularly relevant for the derivatives of chiral molecules like 2-carene.

The combination of these chromatographic techniques provides a comprehensive approach to ensuring the purity of this compound and its derivatives, which is crucial for their use in further chemical synthesis or biological studies. google.comresearchgate.net

Table 3: Chromatographic Methods for Analysis of this compound and Related Compounds

Technique Typical Application Key Parameters Reference Example
Gas Chromatography (GC) Purity assessment, isomer separation, reaction monitoring. Column type (e.g., RTX-5), temperature program, detector (FID, MS). Analysis of 3-carene (B45970) isomerization to 2-carene. orientjchem.org
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of non-volatile derivatives. Column type (e.g., C18), mobile phase composition, detector (UV, MS). Monitoring the disappearance of (+)-2-carene epoxide in a reaction. google.com
Thin-Layer Chromatography (TLC) Rapid reaction monitoring. Stationary phase (e.g., silica (B1680970) gel), mobile phase. Monitoring the disappearance of (+)-2-carene epoxide. google.com

Spectroscopic Analysis of Reaction Intermediates

The study of reaction intermediates in the synthesis and transformation of this compound is crucial for understanding reaction mechanisms. While often transient and present in low concentrations, various spectroscopic techniques can be adapted for their detection and characterization.

For reactions involving the formation of this compound, such as the epoxidation of 2-carene, intermediates like the initial complex between the alkene and the oxidizing agent may be studied using computational methods, which can predict their structures and energies. rsc.org

In the subsequent reactions of this compound, such as ring-opening, intermediates like carbocations or protonated epoxides may be formed. nih.gov In some cases, proposed intermediates, such as an ether formed during the reaction of (+)-2-carene epoxide with water, have been isolated and characterized. google.com The formation of such intermediates can sometimes be inferred from the final product distribution. For instance, in the metabolism of related terpenes like δ-3-carene, an epoxide intermediate is formed, which is then further metabolized. europa.eu

Advanced spectroscopic techniques, potentially including time-resolved spectroscopy or analysis under specific conditions (e.g., low temperature), may be necessary to directly observe and characterize these short-lived species. The combination of experimental data with theoretical calculations provides a powerful approach to elucidating the role of intermediates in the chemistry of this compound. rsc.org

Future Research Trajectories in 2 Carene Epoxide Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of 2-carene (B1609329) epoxide, primarily from the oxidation of 2-carene, is a critical first step that dictates the economic and environmental viability of its subsequent use. Current methods, often relying on stoichiometric peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), suffer from poor atom economy and generate significant waste. Future research must prioritize the development of catalytic systems that are not only highly selective but also adhere to the principles of green chemistry.

Key research avenues include:

Homogeneous Catalysis with Green Oxidants: A primary goal is to replace peroxy acids with environmentally benign oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). Research into transition metal complexes based on molybdenum (Mo), tungsten (W), vanadium (V), and titanium (Ti) has shown promise. Future work will focus on designing ligands that enhance catalyst stability and, crucially, control the diastereoselectivity of the epoxidation, favoring the formation of either the cis- or trans-epoxide isomer. The development of water-tolerant catalysts would further enhance the sustainability profile of these processes.

Heterogeneous Catalysis for Reusability: The transition from homogeneous to heterogeneous catalysis is a major objective for industrial applications. Research into immobilizing active metal species onto solid supports like zeolites, mesoporous silica (B1680970) (e.g., MCM-41), or metal-organic frameworks (MOFs) is paramount. These systems offer straightforward catalyst separation and recycling, reducing costs and environmental impact. A significant challenge lies in preventing the leaching of the active metal and maintaining high catalytic activity and selectivity over numerous cycles.

Biocatalysis: The use of enzymes, such as cytochrome P450 monooxygenases or engineered lipases, represents an exciting frontier. Biocatalytic systems operate under mild aqueous conditions and can offer exceptional levels of chemo-, regio-, and stereoselectivity that are often difficult to achieve with traditional chemical catalysts. Future research will involve enzyme screening, protein engineering to enhance substrate specificity for 2-carene, and the development of robust whole-cell or immobilized enzyme systems for practical synthesis.

The table below compares potential advanced catalytic systems for the epoxidation of 2-carene.

Catalytic System TypeExample CatalystOxidantKey AdvantagesFuture Research Focus
Homogeneous Metal ComplexMo(O)₂(acac)₂H₂O₂ or TBHPHigh activity; tunable selectivity via ligand design.Development of water-tolerant ligands; use of O₂ as terminal oxidant.
Heterogeneous CatalystTi-MCM-41H₂O₂Catalyst reusability; simplified product purification.Improving long-term stability; preventing active site leaching; enhancing diastereoselectivity.
BiocatalystEngineered P450 MonooxygenaseO₂ / NADPHExceptional stereoselectivity; mild, aqueous reaction conditions.Protein engineering for higher turnover rates; developing cofactor regeneration systems.

Exploration of Undocumented Reaction Pathways and Novel Derivatizations

The synthetic utility of 2-carene epoxide is currently defined by a relatively narrow set of transformations, predominantly acid-catalyzed rearrangements to carene diols and glycols. A significant area for future growth is the systematic exploration of new, undocumented reaction pathways that can convert this chiral building block into a wider array of functionalized molecules.

Future research should investigate:

Catalytic Isomerization: While acid-catalyzed hydrolysis and rearrangement are well-known, the selective catalytic isomerization of this compound to valuable allylic alcohols is a less explored but highly promising route. The use of palladium(0) complexes or other transition metal catalysts could provide direct access to these important synthetic intermediates, bypassing multi-step sequences.

Ring-Opening with Non-Traditional Nucleophiles: Expanding the scope of nucleophilic ring-opening reactions beyond simple hydrolysis is crucial. Research into reactions with carbon-based nucleophiles (e.g., organocuprates, cyanide), nitrogen-based nucleophiles (e.g., azides, amines), and sulfur-based nucleophiles will generate a diverse library of carane-based structures. For instance, the introduction of an azide (B81097) group would furnish a precursor for "click chemistry," enabling facile conjugation to other molecules.

Reductive and Oxidative Ring-Cleavage: Developing selective methods to cleave the C-C bond of the epoxide ring or the cyclopropane (B1198618) ring while retaining the carane (B1198266) skeleton's stereochemical integrity would be a major advance. This could lead to the synthesis of acyclic or macrocyclic compounds with defined stereocenters, which are otherwise difficult to access.

Polymerization: The ring-opening polymerization of this compound could yield novel bio-based polymers. The rigid bicyclic structure of the monomer unit would likely impart unique thermal and mechanical properties to the resulting material, such as high glass transition temperatures and rigidity. Research is needed to identify suitable initiators and control the polymer's molecular weight and tacticity.

The table below outlines potential novel derivatizations of this compound.

Reaction TypePotential Reagent/CatalystPotential Product ClassSynthetic Significance
Catalytic IsomerizationPd(PPh₃)₄ or Rh(I) complexesAllylic AlcoholsAccess to key intermediates for fragrance and fine chemical synthesis.
Nucleophilic Ring-OpeningNaN₃ / Lewis AcidAzido-alcoholsPrecursors for triazoles (via click chemistry) and chiral amines.
Reductive Ring-OpeningLiAlH₄ / Lewis AcidCarene AlcoholsSelective reduction to alcohols without rearrangement.
Ring-Opening PolymerizationAnionic or Cationic InitiatorsPolyethersCreation of novel, sustainable polymers with unique properties.

Expansion of Applications in Complex Molecular Synthesis

The true value of a chiral building block is demonstrated by its successful incorporation into the synthesis of complex, high-value molecules. While this compound has found use in the fragrance industry, its potential in pharmaceutical and materials science remains largely untapped. Future research should focus on leveraging its unique stereochemistry and rigid framework as a scaffold for total synthesis and drug discovery.

Strategic directions include:

Natural Product Synthesis: The carane skeleton is present in a number of natural products. This compound serves as an ideal starting point for the enantioselective total synthesis of these targets. Furthermore, its stereocenters can be used to direct the formation of new stereocenters in more complex, non-carane-containing natural products.

Medicinal Chemistry and Fragment-Based Drug Discovery: The rigid, three-dimensional nature of the carane skeleton makes it an attractive scaffold for medicinal chemistry. It can be used to position pharmacophoric groups in a well-defined spatial orientation. Future work will involve synthesizing libraries of this compound derivatives for screening against biological targets. Its use as a "fragment" in fragment-based drug discovery is particularly appealing, as it provides a novel, sp³-rich core for lead optimization.

Asymmetric Ligand Synthesis: The C₂-symmetrical trans-diol derived from this compound is a potential precursor for chiral ligands used in asymmetric catalysis. Research into converting this diol into phosphines (e.g., Carane-PHOS) or diamines could yield new, effective ligands for reactions such as asymmetric hydrogenation or hydrosilylation.

Advanced Computational Modeling for Predictive Reactivity and Mechanism Design

The synergy between experimental and computational chemistry is a powerful driver of modern chemical research. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide unprecedented insight into its reactivity and guide the rational design of new experiments.

Future computational studies will be critical for:

Predicting Selectivity: Modeling the transition states for the epoxidation of 2-carene with various catalyst-oxidant combinations can predict the cis/trans selectivity. This allows for the in-silico screening of potential catalysts before committing to laborious experimental work, saving time and resources. Similarly, modeling the regioselectivity of nucleophilic attack on the epoxide ring under different conditions can predict the major product isomer.

Elucidating Reaction Mechanisms: The acid-catalyzed rearrangement of this compound is known to produce a complex mixture of products through competing pathways. High-level computational studies can map the potential energy surface of these reactions, identify the key intermediates and transition states, and calculate the activation barriers for each pathway. This provides a definitive mechanistic understanding that is often inaccessible through experiment alone.

Rational Catalyst Design: Computational modeling can be used to design new catalysts de novo. By understanding the electronic and steric factors that govern a catalyst's interaction with this compound, researchers can computationally modify ligand structures to enhance activity or selectivity for a desired transformation.

Virtual Screening: In medicinal chemistry applications, the docking of virtual libraries of this compound derivatives into the active sites of target proteins can help identify promising lead compounds for synthesis and biological evaluation.

The table below illustrates how computational chemistry can complement experimental findings.

Research QuestionComputational MethodPredicted ParameterExperimental Validation
What is the cis/trans ratio in Ti-catalyzed epoxidation?DFT Transition State SearchActivation Energy Difference (ΔΔG‡)Product ratio analysis by GC-MS or NMR.
Which carbon atom is attacked by an azide nucleophile?DFT Reaction Path FollowingRegioselectivity (Energy barrier for C2 vs. C3 attack)Structural elucidation of the product by 2D NMR.
What is the mechanism of rearrangement to caren-2-en-4-ol?Potential Energy Surface MappingIdentification of Intermediates and Transition StatesIsotope labeling studies and kinetic analysis.

Q & A

Q. What mechanistic pathways govern acid-catalyzed reactions of this compound?

  • Brønsted acids (e.g., p-TSA) protonate the epoxide oxygen, triggering ring-opening to a carbocation, which undergoes Friedel-Crafts alkylation or elimination. Lewis acids (e.g., BF₃) coordinate the epoxide, enabling concerted cyclization. Competing pathways explain stereoisomer mixtures (e.g., Δ⁹-THC vs. Δ⁸-THC), with computational modeling needed to predict dominant routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.